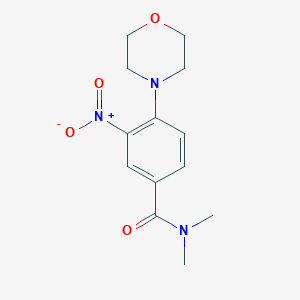
N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide, commonly known as DMNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMNBA belongs to the class of nitrobenzamides and is synthesized using specific methods.
作用機序
The mechanism of action of DMNBA is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in various biological processes. For example, in cancer cells, DMNBA has been shown to inhibit the activity of a protein called STAT3, which is involved in cancer cell growth and survival.
Biochemical and physiological effects:
DMNBA has been shown to have various biochemical and physiological effects. In animal studies, DMNBA has been shown to reduce inflammation and pain in arthritic rats. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In plants, DMNBA has been shown to inhibit the growth of weeds and can be used as a herbicide.
実験室実験の利点と制限
DMNBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have high efficacy in various applications, including anti-inflammatory and anti-cancer treatments. However, DMNBA has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the study of DMNBA. In medicine, further studies are needed to determine the optimal dosage and administration of DMNBA for the treatment of inflammatory diseases and cancer. Additionally, studies are needed to determine the potential side effects of DMNBA and its long-term safety.
In agriculture, further studies are needed to determine the efficacy of DMNBA as a herbicide and its potential impact on non-target organisms. Additionally, studies are needed to determine the optimal dosage and application of DMNBA for weed control.
In environmental science, further studies are needed to determine the potential of DMNBA for the removal of pollutants from contaminated environments. Additionally, studies are needed to determine the potential impact of DMNBA on non-target organisms and the environment.
合成法
DMNBA can be synthesized using various methods, including the reaction of 4-nitrobenzoyl chloride with N,N-dimethylmorpholine in the presence of a base, such as triethylamine. The reaction results in the formation of DMNBA, which can be purified using column chromatography.
科学的研究の応用
DMNBA has been studied for its potential applications in various scientific fields. In medicine, DMNBA has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. Additionally, DMNBA has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
In agriculture, DMNBA has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds and can be used to control weed infestations in crops.
In environmental science, DMNBA has been studied for its potential use in the removal of pollutants from soil and water. It has been shown to have high adsorption capacity and can be used to remove pollutants such as heavy metals and organic compounds from contaminated environments.
特性
IUPAC Name |
N,N-dimethyl-4-morpholin-4-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-14(2)13(17)10-3-4-11(12(9-10)16(18)19)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNMNEMGXARSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

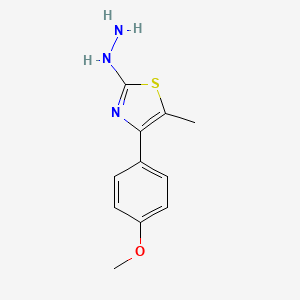
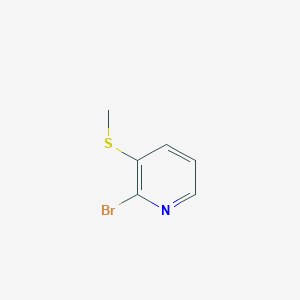
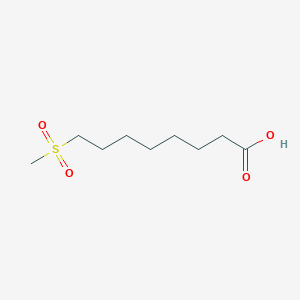
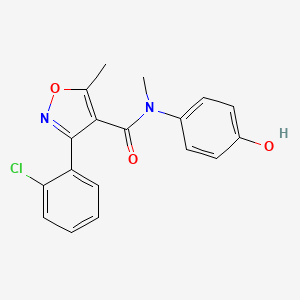
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)

![1-(4-Bromophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2948045.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948047.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)
![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)

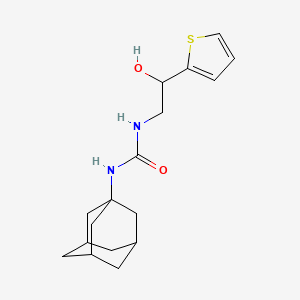
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2948054.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)